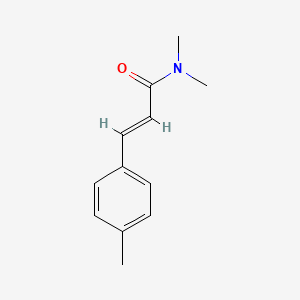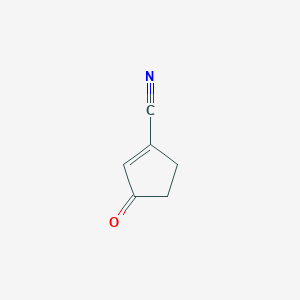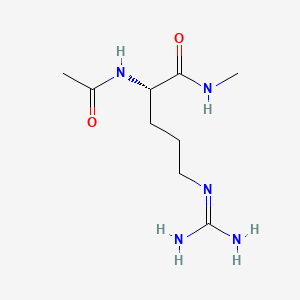
N,N-dimethyl-3-(4-methylphenyl)prop-2-enamide
Vue d'ensemble
Description
“N,N-dimethyl-3-(4-methylphenyl)prop-2-enamide” is a chemical compound with the molecular formula C12H15NO . It is also known as 2-Propenamide, N,N-dimethyl-3-(4-methylphenyl)-, (2E)- .
Molecular Structure Analysis
The molecular structure of “N,N-dimethyl-3-(4-methylphenyl)prop-2-enamide” consists of a prop-2-enamide backbone with a dimethylamino group and a 4-methylphenyl group attached . The molecular weight of the compound is 189.25 g/mol .Applications De Recherche Scientifique
Biological Effects and Environmental Toxicology
N,N-dimethyl-3-(4-methylphenyl)prop-2-enamide, alongside other similar compounds, has been studied for its biological effects and environmental impact. Kennedy (2001) conducted a comprehensive review updating the knowledge around the biological consequences of exposure to similar chemicals, including their commercial importance and the expanded information on environmental toxicology over the years. This review provides a foundational understanding of how such compounds interact biologically and environmentally, serving as a basis for further research into specific applications of N,N-dimethyl-3-(4-methylphenyl)prop-2-enamide (Kennedy, 2001).
Advanced Oxidation Processes
The degradation of organic pollutants using advanced oxidation processes (AOPs) is a critical area of environmental research. Qutob et al. (2022) reviewed the state-of-the-art studies on the by-products and biotoxicity of various compounds, including acetaminophen, through AOPs. This review highlights the potential for using N,N-dimethyl-3-(4-methylphenyl)prop-2-enamide in environmental remediation technologies, focusing on its degradation pathway, by-products, and the potential for reducing environmental impact through advanced treatment methods (Qutob et al., 2022).
Electrochemical Technology
Tsuda, Stafford, and Hussey (2017) reviewed the progress in electrochemical technology using room-temperature ionic liquids (RTILs), including applications in electroplating and energy storage. The review discusses the potential of using compounds similar to N,N-dimethyl-3-(4-methylphenyl)prop-2-enamide in novel electrochemical applications, highlighting the advancements in handling RTILs and their mixtures for innovative technologies. This research opens avenues for exploring N,N-dimethyl-3-(4-methylphenyl)prop-2-enamide in electrochemical applications, given its chemical properties and potential for interaction with RTILs (Tsuda et al., 2017).
Propriétés
IUPAC Name |
(E)-N,N-dimethyl-3-(4-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10-4-6-11(7-5-10)8-9-12(14)13(2)3/h4-9H,1-3H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUAGIDAZXTAJS-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromobenzo[c]isothiazole](/img/structure/B3051515.png)








![2-Propenamide, N,N-bis[2-[(1-oxo-2-propenyl)amino]ethyl]-](/img/structure/B3051528.png)
![2'-(dibenzylamino)-6'-(diethylamino)-4'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B3051530.png)

